molecular formula C11H16N2O2 B3176762 Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate CAS No. 112341-87-4

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Cat. No.: B3176762
CAS No.: 112341-87-4
M. Wt: 208.26 g/mol
InChI Key: WUOUBRANEUCARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of hydrazinecarboxylate and features a 2,6-dimethylphenyl group. This compound is primarily used in research settings and has applications in various chemical reactions and synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate typically involves the reaction of ethyl chloroformate with 2,6-dimethylphenylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding azocarboxylates.

    Reduction: This compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Azocarboxylates

    Reduction: Hydrazine derivatives

    Substitution: Various substituted hydrazinecarboxylates

Scientific Research Applications

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate involves its interaction with various molecular targets, such as enzymes and proteins. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of specific metabolic processes and the modulation of signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 2-(2,4-dimethylphenyl)hydrazinecarboxylate
  • Ethyl 2-(3,5-dimethylphenyl)hydrazinecarboxylate
  • Ethyl 2-(2,6-diethylphenyl)hydrazinecarboxylate

Comparison: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

ethyl N-(2,6-dimethylanilino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)13-12-10-8(2)6-5-7-9(10)3/h5-7,12H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOUBRANEUCARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
Reactant of Route 4
Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.